molecular formula C20H17N3O4 B2777169 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole CAS No. 2034352-96-8

3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole

Cat. No.: B2777169
CAS No.: 2034352-96-8
M. Wt: 363.373
InChI Key: RHIRHLRQGGJHHB-UHFFFAOYSA-N
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Description

3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)

    Catalysts: Palladium(II) chloride (PdCl2), copper(I) iodide (CuI)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Mechanism of Action

The mechanism of action of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole lies in its multi-functional structure, which combines the properties of benzo[d][1,3]dioxole, oxadiazole, and pyrrolidine. This combination enhances its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-20(14-6-7-16-17(10-14)26-12-25-16)23-9-8-15(11-23)18-21-19(27-22-18)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIRHLRQGGJHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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